1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-4-methyl-2-phenyl-1H-imidazole
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Overview
Description
1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-4-methyl-2-phenyl-1H-imidazole is a synthetic organic compound characterized by its unique structure, which includes an imidazole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-4-methyl-2-phenyl-1H-imidazole typically involves multiple steps, starting from commercially available precursors. One common route involves the sulfonylation of 5-isopropyl-2-methoxyphenyl with a suitable sulfonyl chloride, followed by the formation of the imidazole ring through cyclization reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-4-methyl-2-phenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the imidazole ring or phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-4-methyl-2-phenyl-1H-imidazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: It is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.
Mechanism of Action
The mechanism of action of 1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-4-methyl-2-phenyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-3-methyl-1H-pyrazole
- 1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-4-piperidinecarboxylate
Uniqueness
Compared to similar compounds, 1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-4-methyl-2-phenyl-1H-imidazole stands out due to its specific substitution pattern on the imidazole ring, which may confer unique chemical and biological properties. Its structural features can influence its reactivity, stability, and interaction with biological targets, making it a compound of significant interest in various research fields.
Properties
IUPAC Name |
1-(2-methoxy-5-propan-2-ylphenyl)sulfonyl-4-methyl-2-phenylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-14(2)17-10-11-18(25-4)19(12-17)26(23,24)22-13-15(3)21-20(22)16-8-6-5-7-9-16/h5-14H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMLXBOWEMKMAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=N1)C2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)C(C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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